molecular formula C20H22N2O2S2 B2863906 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 896604-17-4

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2863906
CAS RN: 896604-17-4
M. Wt: 386.53
InChI Key: DFTORCYNAHGWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including the compound , have been recognized for their antioxidant properties. These compounds can neutralize free radicals and prevent oxidative stress, which is a factor in various chronic diseases. The antioxidant activity is often evaluated through assays like DPPH and ABTS, which measure the scavenging ability of these compounds on free radicals .

Analgesic and Anti-inflammatory Applications

The compound has shown significant analgesic and anti-inflammatory activities in scientific studies. This is particularly relevant in the development of new pain relief medications. The efficacy of such compounds is usually tested using models of acute and chronic pain, as well as inflammation-induced models in laboratory animals .

Antimicrobial and Antifungal Applications

As part of the thiazole family, this compound has potential applications in treating bacterial and fungal infections. Research has demonstrated the effectiveness of thiazole derivatives against a variety of pathogens, which could lead to the development of new antimicrobial and antifungal agents .

Antiviral Applications

Thiazole derivatives have been explored for their antiviral activities, including potential treatments for HIV. The mechanism often involves inhibiting enzymes or processes that are essential for viral replication. Studies typically involve in vitro assays to screen for inhibitory activity against various viral pathogens .

Antitumor and Cytotoxic Applications

Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, and their efficacy is evaluated through cell viability assays, such as the MTT assay, to determine their potential as cancer therapeutics .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. Research in this field often involves studying the effects of these compounds on cell models of neurodegeneration .

properties

IUPAC Name

2,5-dimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-5-8-17(9-6-14)20-22-18(13-25-20)10-11-21-26(23,24)19-12-15(2)4-7-16(19)3/h4-9,12-13,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTORCYNAHGWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.